molecular formula C17H19N3 B009413 (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- CAS No. 107369-98-2

(1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl-

Cat. No.: B009413
CAS No.: 107369-98-2
M. Wt: 265.35 g/mol
InChI Key: YBCOITSWEXSWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl-, also known as DHDMDC, is a heterocyclic compound with potential applications in the field of medicinal chemistry. DHDMDC has a unique structure that makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- is not fully understood. However, it is believed that (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- induces apoptosis in cancer cells by activating the caspase pathway. (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and proliferation. Additionally, (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
(1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has been shown to have antioxidant and anti-inflammatory activity. (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One of the advantages of (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- is its unique structure, which makes it a promising candidate for the development of new drugs. (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has also been shown to have a variety of biological activities, which makes it a versatile compound for scientific research. However, one of the limitations of (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

For the study of (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- include the development of new drugs, the study of its mechanism of action, and the optimization of the synthesis method.

Synthesis Methods

The synthesis of (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- involves the reaction of 2,4-dimethyl-1,2,3,4-tetrahydrocarbazole with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to yield (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl-. This synthesis method has been reported in several scientific journals and has been optimized for high yield and purity.

Scientific Research Applications

(1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has been studied for its potential use as an anticancer agent. Several studies have shown that (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- can induce apoptosis (programmed cell death) in cancer cells. (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has been studied for its potential use as an antimicrobial agent. Studies have shown that (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has antibacterial and antifungal activity against a variety of pathogens.

Properties

107369-98-2

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

4,6-dimethyl-3,7,18-triazatetracyclo[9.7.0.02,8.012,17]octadeca-1(11),2(8),3,6,9,12(17)-hexaene

InChI

InChI=1S/C17H19N3/c1-10-9-11(2)19-17-15(18-10)8-7-13-12-5-3-4-6-14(12)20-16(13)17/h7-8,20H,3-6,9H2,1-2H3

InChI Key

YBCOITSWEXSWIE-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C3=C(C=C2)C4=C(N3)CCCC4)N=C(C1)C

Canonical SMILES

CC1=NC2=C(C3=C(C=C2)C4=C(N3)CCCC4)N=C(C1)C

107369-98-2

synonyms

2,4-Dimethyl-3,8,9,10,11,12-hexahydro-(1,4)diazepino(2,3-a)carbazole

Origin of Product

United States

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